molecular formula C6H8F2O3 B13684932 Methyl 4,4-difluorotetrahydrofuran-2-carboxylate

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate

Cat. No.: B13684932
M. Wt: 166.12 g/mol
InChI Key: ICOQOHNELUNGSH-UHFFFAOYSA-N
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Description

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate is a fluorinated tetrahydrofuran derivative featuring a methyl ester group at the 2-position and two fluorine atoms at the 4-position of the tetrahydrofuran ring. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine substitution. The difluoro motif enhances metabolic stability and influences lipophilicity, making it a valuable scaffold for drug design or functional materials .

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

methyl 4,4-difluorooxolane-2-carboxylate

InChI

InChI=1S/C6H8F2O3/c1-10-5(9)4-2-6(7,8)3-11-4/h4H,2-3H2,1H3

InChI Key

ICOQOHNELUNGSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CO1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the use of nickel-silica catalysts with high nickel content and dispersion. The hydrogenation reaction is carried out under mild conditions, resulting in high conversion rates .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. The use of nickel-silica catalysts ensures high efficiency and clean production methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,4-difluorotetrahydrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-difluorotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Tetrahydrofuran Moieties

(a) Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4)
  • Molecular Formula : C₈F₁₆O
  • Molecular Weight : 416.06 g/mol
  • Key Features : Fully fluorinated tetrahydrofuran ring with a perfluorobutyl side chain. Unlike the target compound, this molecule lacks an ester group and is extensively fluorinated, leading to extreme hydrophobicity and chemical inertness. It is used as a specialty solvent or surfactant in high-performance applications .
(b) Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
  • Molecular Formula: C₁₁H₁₃F₂NO₃
  • Molecular Weight : 269.23 g/mol
  • Key Features: A benzofuran derivative with difluoro substitution at the 5,5-positions and an amino group. This compound is explored in pharmaceutical research for its bioactivity .

Table 1: Structural Comparison of Fluorinated Heterocyclic Esters

Compound Fluorine Position Ring Type Functional Groups Applications
Methyl 4,4-difluorotetrahydrofuran-2-carboxylate 4,4 Tetrahydrofuran Methyl ester Drug design, materials
Perfluoro-2-butyltetrahydrofuran Perfluorinated Tetrahydrofuran None Solvents, surfactants
Ethyl 3-amino-5,5-difluoro-tetrahydrobenzofuran-2-carboxylate 5,5 Benzofuran Ethyl ester, amino Pharmaceuticals

Comparison with Non-Fluorinated Tetrahydrofuran Esters

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Features : Features an acrylate group attached to a tetrahydrofurfuryl moiety. Unlike the target compound, it lacks fluorine substitution but shares the tetrahydrofuran backbone. This ester is used in polymer chemistry for UV-curable coatings, where the acrylate group enables cross-linking .

Table 2: Functional Group Impact on Properties

Compound Functional Group Fluorine Substitution Key Property
This compound Methyl ester 4,4-difluoro Enhanced metabolic stability
Tetrahydrofurfuryl acrylate Acrylate None Polymer cross-linking

Comparison with Agrochemical Methyl Esters

While these share the methyl ester group, their triazine-sulfonylurea backbone differs entirely from the tetrahydrofuran-based target compound. Their mode of action involves acetolactate synthase inhibition, whereas fluorinated tetrahydrofuran esters are more likely to interact with biological targets via fluorine-specific effects .

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